2-Ethyl-2,5-dihydro-1H-pyrrole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

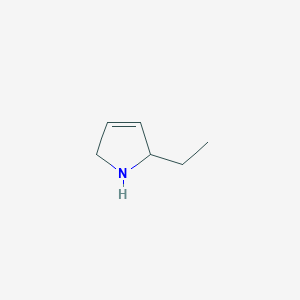

“2-Ethyl-2,5-dihydro-1H-pyrrole” is a chemical compound with the molecular formula C6H11N . It is also known as 2-ethyl-2,5-dihydro-1H-pyrrole hydrochloride . The compound is typically stored at room temperature and is available in solid form .

Synthesis Analysis

The synthesis of pyrrole derivatives, including “2-Ethyl-2,5-dihydro-1H-pyrrole”, has been a subject of interest in the field of organic chemistry . Various synthetic routes have been explored, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .

Molecular Structure Analysis

The molecular structure of “2-Ethyl-2,5-dihydro-1H-pyrrole” consists of a five-membered ring containing one nitrogen atom . The compound has a molecular weight of 97.158 Da .

Chemical Reactions Analysis

Pyrrole derivatives, including “2-Ethyl-2,5-dihydro-1H-pyrrole”, can undergo a variety of chemical reactions. For instance, they can participate in the Paal-Knorr pyrrole synthesis, a reaction that involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines .

Physical And Chemical Properties Analysis

“2-Ethyl-2,5-dihydro-1H-pyrrole” is a solid at room temperature . It has a molecular weight of 97.158 Da .

Applications De Recherche Scientifique

Drug Discovery

Pyrrole is a versatile heterocyclic moiety exhibiting a wide range of pharmacological actions with high therapeutic value . The importance of pyrrole in the pharmaceutical field lies in its versatility, selectivity, and biocompatibility . These properties make it a valuable tool for drug design and development .

Material Science

Pyrrole derivatives have applications in the field of material science . The pyrrole moiety is a fundamental building block for many biologically active molecules .

Catalysis

Pyrrole derivatives are used in various catalysis processes . Modern synthetic pathways include metals, nanomaterials, and complex heterogeneous catalysed methods for pyrrole derivatives .

Green Chemistry

Special emphasis is given to the use of green chemistry principles like green solvent-based methods, microwave-aided methods, and solvent-free methods in the synthesis of pyrroles .

Synthesis of 2,5-disubstituted Pyrroles

Direct synthesis of 2,5-disubstituted pyrroles has been achieved via acceptorless dehydrogenative heterocyclization of 1,2-aminoalcohols and secondary alcohols by utilizing a heterogeneous carbon-supported Pt catalyst (Pt/C) .

Antiviral Therapeutics

Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus . Further modification of these amines would definitely pose lead molecule towards antiviral therapeutics .

Multigram Synthesis

A protocol for the multigram synthesis of 3-substituted 2,5-dihydro-1H-pyrrole boronic derivatives is reported . The method relied on the triflation of N-Boc-3-oxopyrrolidine and subsequent palladium-catalyzed borylation .

Safety and Hazards

Orientations Futures

The synthesis and study of pyrrole derivatives, including “2-Ethyl-2,5-dihydro-1H-pyrrole”, continue to be an active area of research in organic and medicinal chemistry . Future directions may include the development of more efficient synthetic methods and the exploration of their biological activities .

Mécanisme D'action

Target of Action

It is known that pyrrole derivatives, which include 2-ethyl-2,5-dihydro-1h-pyrrole, have been used in various applications such as pharmaceuticals, organic materials, and bioactive molecules . They have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrrole derivatives interact with their targets to induce various biological activities

Biochemical Pathways

It is known that pyrrole derivatives can affect various biological pathways, leading to a wide range of biological activities .

Result of Action

It is known that pyrrole derivatives can induce various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Propriétés

IUPAC Name |

2-ethyl-2,5-dihydro-1H-pyrrole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-2-6-4-3-5-7-6/h3-4,6-7H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNUPIIUYHGIQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C=CCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-2,5-dihydro-1H-pyrrole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-hydroxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2885306.png)

![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-sulfonamide](/img/structure/B2885308.png)

![1-({1-[(2E)-3-phenylprop-2-enoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2885315.png)

![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2885319.png)

![6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid](/img/structure/B2885324.png)

![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2885327.png)